

Application Note: Passive Air Sampling of N-MeFOSE using PUF Disks

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Compound of Interest

<i>Compound Name:</i>	<i>N-Methylperfluorooctanesulfonamido ethanol</i>
<i>CAS No.:</i>	<i>24448-09-7</i>
<i>Cat. No.:</i>	<i>B106139</i>

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Part 1: Executive Summary & Theoretical Framework

The Challenge of N-MeFOSE

N-MeFOSE is a neutral, volatile precursor to PFOS. Unlike ionic PFAS (e.g., PFOA, PFOS) which are effectively non-volatile and particle-bound, N-MeFOSE exists primarily in the gas phase. This creates a specific challenge for Polyurethane Foam (PUF) disk samplers: Equilibrium Capacity.

While PUF disks are the "gold standard" for POPs (PCBs, PBDEs), their capacity for volatile PFAS is lower. If deployed for too long, the sampler reaches equilibrium, and the standard linear uptake equation (

) becomes invalid, leading to severe underestimation of concentration.

The Solution: Adaptive Quantification

This protocol employs a Two-Phase Quantification Strategy:

- Kinetic Regime (Linear): For short deployments (<28 days), we assume constant uptake.
- Equilibrium Regime: For long deployments (>28 days), we apply a thermodynamic correction based on the partition coefficient ().

Part 2: Experimental Design & Materials

Sampler Configuration

- Housing: Standard "Double-Dome" (Flying Saucer) housing to dampen wind speed and block UV light.
- Sorbent: Polyether Polyurethane Foam (PUF) disk (14 cm diameter × 1.35 cm thickness, surface area ~365 cm², density ~0.0213 g/cm³).
- Pre-Cleaning (CRITICAL): PFAS are ubiquitous.^[1]
 - Step 1: Soxhlet extraction with acetone (24 h).
 - Step 2: Soxhlet extraction with petroleum ether (24 h).
 - Step 3: Vacuum desiccate and store in solvent-rinsed aluminum foil or glass jars. Do not use Teflon/PTFE lined caps.

Depuration Compounds (DCs)

To calculate site-specific sampling rates (

), spike PUF disks prior to deployment with performance reference compounds (PRCs).

- Recommended DC: Deuterated N-MeFOSE (-N-MeFOSE) or C-PCB 28 (as a volatility surrogate if labeled PFAS are unavailable).

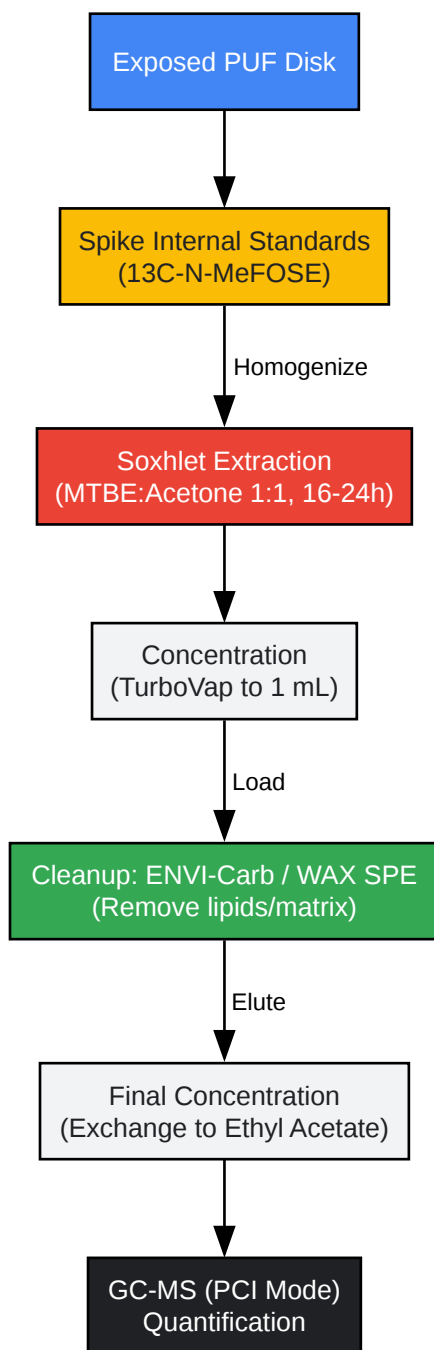
- Loading: 20–50 ng per disk.

Part 3: Field Deployment Protocol

- Transport: Transport disks in airtight glass jars or solvent-rinsed foil/ziplock bags.
- Installation:
 - Wear nitrile gloves (powder-free). Avoid Gore-Tex or coated clothing.
 - Mount housing at least 1.5–2.0 m above ground.
 - Remove disk from storage and place on the support grid using solvent-rinsed forceps.
- Duration:
 - Optimal for N-MeFOSE: 28 Days. (Ensures linear uptake).
 - Extended: 3 months (Requires equilibrium correction).
- Retrieval: Transfer disk back to storage container immediately. Store at -20°C until analysis.

Part 4: Analytical Protocol (Extraction & Analysis)

Workflow Diagram



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Caption: Optimized analytical workflow for N-MeFOSE extraction from PUF disks using GC-MS.

Step-by-Step Methodology

Step 1: Extraction

- Place PUF disk in a Soxhlet thimble.
- Spike with Internal Standard (C-N-MeFOSE).
- Extract with 250 mL MTBE:Acetone (1:1 v/v) for 16–24 hours.
 - Note: Methanol is often used for ionic PFAS, but MTBE/Acetone is superior for neutral precursors and GC compatibility.

Step 2: Cleanup (SPE)

- Concentrate extract to ~1 mL using nitrogen evaporation (TurboVap).
- Cartridge: ENVI-Carb (250 mg) or WAX (Weak Anion Exchange) stacked with ENVI-Carb.
 - Rationale: ENVI-Carb removes pigments and fatty acids that interfere with GC-MS.
- Elution: Elute neutrals with varying polarity solvents (e.g., Ethyl Acetate or DCM).
- Concentrate eluate to final volume (e.g., 100 L) in Ethyl Acetate.

Step 3: Instrumental Analysis (GC-MS)

- Instrument: Agilent 7890/5977 (or equivalent).
- Ionization: Positive Chemical Ionization (PCI) using Methane reagent gas.
 - Why PCI? N-MeFOSE fragments heavily in Electron Impact (EI). PCI produces a strong molecular ion, improving sensitivity.
- Column: DB-WAX or DB-5MS (30m 0.25mm)

0.25

m).

- SIM Mode: Monitor ions for N-MeFOSE (m/z 558 for) and internal standard.

Part 5: Data Analysis & Quantification

Sampling Rate () Selection

For N-MeFOSE on PUF disks in standard double-dome housing:

- Standard Value:

.

- Source: Shoeib et al. (2004) observed ~2.5 m³/day.[2]
- Correction: If depuration compounds (DCs) were used, calculate site-specific

:

(Note: This requires accurate

for the DC).

Concentration Calculation

Scenario A: Linear Uptake (Deployment < 28 Days)

- : Mass on PUF (ng)
- : Sampling Rate (m³/day)
- : Time (days)

Scenario B: Equilibrium Approach (Deployment > 28 Days)

If the sampler approaches equilibrium, the linear equation underestimates concentration. Use the thermodynamic equation:

- : Concentration in foam (ng/g) or (ng/m³ foam volume).
- : PUF-Air Partition Coefficient.[3][4]
 - For N-MeFOSE,

(Dreyer et al., 2009).
 - Estimate

(approx 6.5).

Uptake Dynamics Visualization

Caption: Defining the validity windows for kinetic vs. equilibrium calculations for N-MeFOSE.

Part 6: QA/QC & Troubleshooting

Parameter	Requirement	Corrective Action
Field Blanks	1 per site or 10% of samples	Subtract blank mass if <30% of sample mass. If >30%, data is LOQ.
Recovery	60–120% of Internal Standard	Re-extract or adjust data (isotope dilution method handles this auto-correction).
Breakthrough	Detectable in back PUF (if sandwich used)	If back PUF > 30% of front, equilibrium has been reached. Use Eq. B.
Linearity	for calibration curve	Re-calibrate GC-MS.

Part 7: References

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